5-Fluoro-2-(piperidin-3-yloxy)pyrimidine

Vue d'ensemble

Description

“5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound with potential applications in scientific research, spanning diverse fields from medicinal chemistry to drug development. It has a chemical formula of C9H12FN3O・HCl and a molecular weight of 233.67 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, there are general methods for synthesizing fluorinated pyrimidines. For instance, one method involves refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines . Another method involves the cyclization of some amines under the action of phosphorus oxychloride .

Molecular Structure Analysis

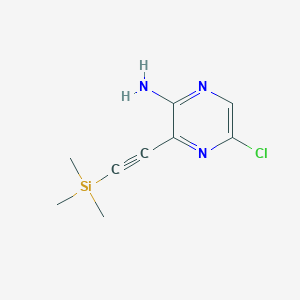

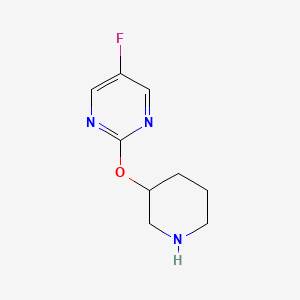

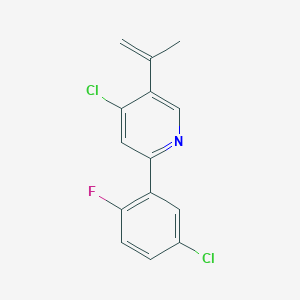

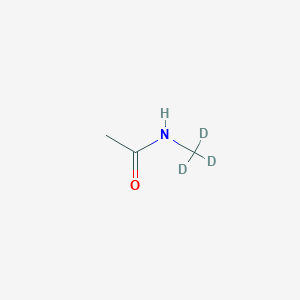

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a fluorine atom and a piperidin-3-yloxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a chemical formula of C9H12FN3O・HCl and a molecular weight of 233.67 .

Applications De Recherche Scientifique

Synthèse de Dérivés de Pipéridine

Les dérivés de pipéridine sont essentiels dans la conception de médicaments, et le 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine peut servir de matière première pour la synthèse d'une variété de dérivés de pipéridine. Ces dérivés sont présents dans plus de vingt classes de produits pharmaceutiques et jouent un rôle important dans l'industrie pharmaceutique .

Applications Pharmacologiques

La fraction pipéridine est une caractéristique commune des médicaments approuvés par la FDA. Les composés contenant cette fraction présentent un large éventail d'activités biologiques, y compris des effets anticancéreux, antimicrobiens, analgésiques, anti-inflammatoires et antipsychotiques . Le this compound pourrait être utilisé pour développer de nouveaux agents pharmacologiques possédant ces propriétés.

Recherche Anticancéreuse

Les dérivés de pipéridine ont montré un potentiel prometteur dans la recherche anticancéreuse. Ils sont utilisés de diverses manières pour lutter contre le cancer, notamment par des effets antiprolifératifs et antimetastatiques. Le composé en question pourrait être étudié pour ses applications anticancéreuses potentielles .

Applications Antimicrobiennes et Antifongiques

Les caractéristiques structurelles des dérivés de pipéridine en font des candidats adéquats pour le développement de nouveaux agents antimicrobiens et antifongiques. La recherche sur le this compound pourrait conduire à la découverte de nouveaux traitements pour les maladies infectieuses .

Applications Analgésiques et Anti-inflammatoires

Les dérivés de pipéridine sont connus pour leurs propriétés analgésiques et anti-inflammatoires. Ainsi, le this compound pourrait être étudié pour son utilisation dans la gestion de la douleur et le contrôle de l'inflammation .

Traitements des Troubles Neurologiques

Des composés ayant une structure de pipéridine ont été utilisés dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer. Le composé en question peut avoir des applications dans le développement de médicaments pour ces affections .

Recherche Antihypertensive et Cardiovasculaire

Les dérivés de pipéridine peuvent présenter des effets antihypertenseurs, qui sont bénéfiques dans la recherche cardiovasculaire. L'étude du this compound dans ce contexte pourrait conduire à des progrès dans les traitements des maladies cardiaques .

Recherche Antivirale et Antimalarienne

La polyvalence des dérivés de pipéridine s'étend aux applications antivirales et antimalariennes. La recherche sur le composé spécifique pourrait contribuer à la création de nouvelles thérapies pour les infections virales et le paludisme .

Mécanisme D'action

Target of action

Fluorinated pyrimidines generally target enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . They may also target other RNA- and DNA-modifying enzymes .

Mode of action

Fluorinated pyrimidines are often incorporated into the DNA and RNA of cancer cells, causing mutations and errors during replication that lead to cell death .

Biochemical pathways

The primary pathway affected by fluorinated pyrimidines is DNA synthesis. By inhibiting thymidylate synthase, these compounds prevent the formation of thymidine monophosphate, a necessary component of DNA .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of fluorinated pyrimidines can vary widely depending on the specific compound and its formulation. Generally, these compounds are well absorbed and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine .

Result of action

The ultimate result of the action of fluorinated pyrimidines is the death of rapidly dividing cells, particularly cancer cells .

Action environment

The action, efficacy, and stability of fluorinated pyrimidines can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and the specific characteristics of the target cells .

Safety and Hazards

According to the safety data sheet, “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride” should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces and contact with skin should be avoided. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

Analyse Biochimique

Biochemical Properties

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to disruptions in DNA replication and repair processes. Additionally, this compound interacts with RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, affecting RNA stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms. Furthermore, this compound affects cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits thymidylate synthase, preventing the formation of thymidine monophosphate, a nucleotide essential for DNA synthesis. This inhibition results in DNA damage and cell cycle arrest. Additionally, this compound can incorporate into RNA, disrupting RNA processing and function. These molecular interactions lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth by targeting rapidly dividing cells. At high doses, it may cause toxic effects, such as bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide synthesis and metabolism. It interacts with enzymes such as thymidylate synthase and DNA topoisomerase 1, affecting DNA replication and repair. Additionally, the compound’s incorporation into RNA can influence RNA metabolism and stability. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. The compound’s distribution within tissues can influence its therapeutic efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its incorporation into the nucleus can enhance its effects on DNA synthesis and repair. Additionally, localization to the cytoplasm can influence RNA processing and function .

Propriétés

IUPAC Name |

5-fluoro-2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLRGOGHSLLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)

![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)

![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)